molecular formula C10H13Cl2NO B6246361 2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride CAS No. 2408962-84-3

2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride

Cat. No.: B6246361
CAS No.: 2408962-84-3
M. Wt: 234.1
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Description

2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2408962-84-3

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(dimethylamino)benzaldehyde and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-(dimethylamino)benzaldehyde is reacted with chloroacetyl chloride in an inert solvent like dichloromethane at a controlled temperature, usually around 0-5°C, to form the intermediate 2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in covalent bonding with nucleophilic sites on proteins, while the dimethylamino group can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[3-(methylamino)phenyl]ethan-1-one hydrochloride
  • 2-chloro-1-[3-(ethylamino)phenyl]ethan-1-one hydrochloride
  • 2-chloro-1-[3-(dimethylamino)phenyl]propan-1-one hydrochloride

Uniqueness

2-chloro-1-[3-(dimethylamino)phenyl]ethan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both a chloro group and a dimethylamino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in both research and industrial applications.

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